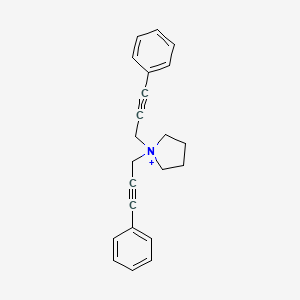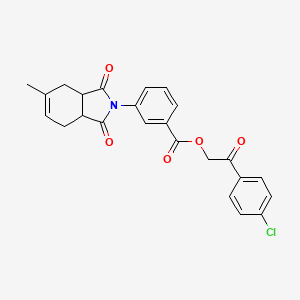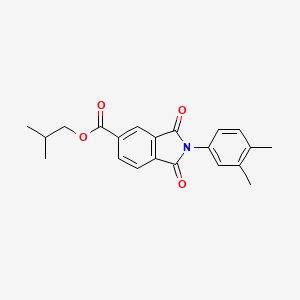
1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinium core substituted with two 3-phenylprop-2-yn-1-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium typically involves the reaction of pyrrolidine with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and bases like sodium hydride for substitution reactions. Reaction conditions typically involve organic solvents such as dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce fully saturated alkanes. Substitution reactions can introduce various functional groups at the benzylic positions, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-phenylprop-2-ynyl)pyrrolidine: This compound shares a similar structure but with only one 3-phenylprop-2-yn-1-yl group attached to the pyrrolidine core.
1-Phenylprop-2-yn-1-yl acetate: Another related compound with an acetate group instead of the pyrrolidinium core.
Uniqueness
1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C22H22N+ |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1,1-bis(3-phenylprop-2-ynyl)pyrrolidin-1-ium |
InChI |
InChI=1S/C22H22N/c1-3-11-21(12-4-1)15-9-19-23(17-7-8-18-23)20-10-16-22-13-5-2-6-14-22/h1-6,11-14H,7-8,17-20H2/q+1 |
Clave InChI |
BSIIBCCVRXMNQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC[N+](C1)(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625196.png)
![2-{[3-Cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11625200.png)



![2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11625223.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11625234.png)


![N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide](/img/structure/B11625248.png)
![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11625256.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625260.png)
![(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11625268.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625278.png)
